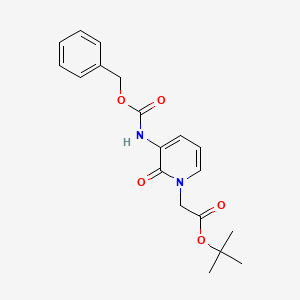
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester
Cat. No. B8018599
M. Wt: 358.4 g/mol
InChI Key: WZZOGVWXGGUWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434763B2
Procedure details


16.2 g of benzyl-3-hydroxypyridin-3-yl-carbamate (66.4 mmol) are suspended in 900 mL of absolute THF and cooled to 0° C. under argon atmosphere and 2.92 g of NaH (60% in mineral oil, 73.1 mmol, 1.1 eq) are added. To the resulting solution after the end of gas emission (ca. 15 min) 13.7 mL of bromoacetic acid tert-butylester (89.7 mmol, 1.35 eq) are added. It is stirred still for 15 minutes at 0° C. and subsequently at RT overnight. The reaction mixture is filtered and the filtrate is concentrated in dryness. The residue is taken up in 5 mL of ethyl acetate and treated with ca. 50 mL of diethylether and the resulting suspension is precipitated in the refrigerator overnight. The crystals are filtered off and washed with a little amount of ether.
Name
benzyl-3-hydroxypyridin-3-yl-carbamate
Quantity
16.2 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:18])[NH:10][C:11]1(O)[CH:16]=[CH:15][CH:14]=[N:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:21]([O:25][C:26](=[O:29])[CH2:27]Br)([CH3:24])([CH3:23])[CH3:22].C1C[O:33]CC1>>[CH2:1]([O:8][C:9]([NH:10][C:11]1[C:12](=[O:33])[N:13]([CH2:27][C:26]([O:25][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:29])[CH:14]=[CH:15][CH:16]=1)=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
benzyl-3-hydroxypyridin-3-yl-carbamate
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1(CN=CC=C1)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.92 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
13.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CBr)=O
|
Step Four
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It is stirred still for 15 minutes at 0° C. and subsequently at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with ca. 50 mL of diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting suspension is precipitated in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little amount of ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
